N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S3/c24-13(20-15-19-1-2-26-15)9-27-17-23-22-16(28-17)21-14(25)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2,(H,19,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGAXHWNGHDIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include n-alkylbromides and bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups.
Reduction: This can affect the carbonyl groups within the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the heterocyclic rings .
Scientific Research Applications
N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its combination of thiazole and thiadiazole rings, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .
Biological Activity
N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Thiadiazole and Thiazole Moieties : Known for their diverse biological activities.
- Adamantane Core : Imparts stability and enhances lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
| Molecular Weight | 398.49 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Compounds similar to N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have reported inhibition zones ranging from 15 to 19 mm against pathogens like Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives:
- Cell Proliferation Inhibition : The compound demonstrated anti-proliferative effects against cancer cell lines such as MCF-7 and HCT116 with IC50 values indicating strong activity (e.g., an IC50 of 2.44 µM against LoVo cells) .
- Mechanisms of Action : The compound may inhibit key enzymes involved in cell cycle regulation (e.g., CDK9), leading to increased apoptosis in cancer cells .
The biological activity of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane is thought to involve:
- Enzyme Inhibition : Binding to specific targets such as kinases or transcription factors.
- Cell Cycle Modulation : Altering the distribution of cells in various phases of the cell cycle.
Study on Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives:
- Test Compounds : Several derivatives were synthesized and tested for their antimicrobial efficacy.
- Results : The most active compounds showed significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications in the thiadiazole structure can enhance biological activity .
Evaluation of Anticancer Properties
A recent investigation into the anticancer properties of thiadiazole derivatives included:
Q & A
Q. What strategies mitigate solubility challenges in in vivo studies?
- Co-Solvents : Use 10% DMSO + 5% Tween-80 in saline for IP administration .
- Prodrug Design : Synthesize phosphate esters of the carboxamide group to enhance aqueous solubility 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
